

Crystalline structure of 2-Amino-3-(methoxycarbonyl)benzoic acid

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Compound of Interest

Compound Name:	2-Amino-3-(methoxycarbonyl)benzoic acid
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An In-depth Technical Guide on the Crystalline Structure of **2-Amino-3-(methoxycarbonyl)benzoic acid**

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodology for the determination and characterization of the crystalline structure of **2-Amino-3-(methoxycarbonyl)benzoic acid** ($C_9H_9NO_4$). While a detailed, publicly available crystal structure for this specific molecule is not present in established databases as of the time of this writing, this document serves as a procedural roadmap. It leverages established analytical techniques and draws parallels from structurally related compounds to provide a robust framework for its synthesis, crystallization, and ultimate structural elucidation. The protocols herein are designed to be self-validating, ensuring high confidence in the final determined structure.

Introduction and Compound Overview

2-Amino-3-(methoxycarbonyl)benzoic acid is an organic molecule featuring a benzoic acid scaffold substituted with both an amine and a methoxycarbonyl group. The relative positioning of these functional groups—an ortho-amino group and a meta-methoxycarbonyl group relative to the carboxylic acid—creates a molecule with significant potential for complex intermolecular interactions, including hydrogen bonding and π -stacking. Understanding the precise three-

dimensional arrangement of molecules in the solid state is critical, as the crystalline structure dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which are paramount in drug development.

It is crucial to distinguish the target compound, **2-Amino-3-(methoxycarbonyl)benzoic acid** ($C_9H_9NO_4$), from its close structural relative, 2-Amino-3-methoxybenzoic acid ($C_8H_9NO_3$). The former possesses a methyl ester functional group at the 3-position, while the latter has a methoxy ether group. This guide focuses exclusively on the former.

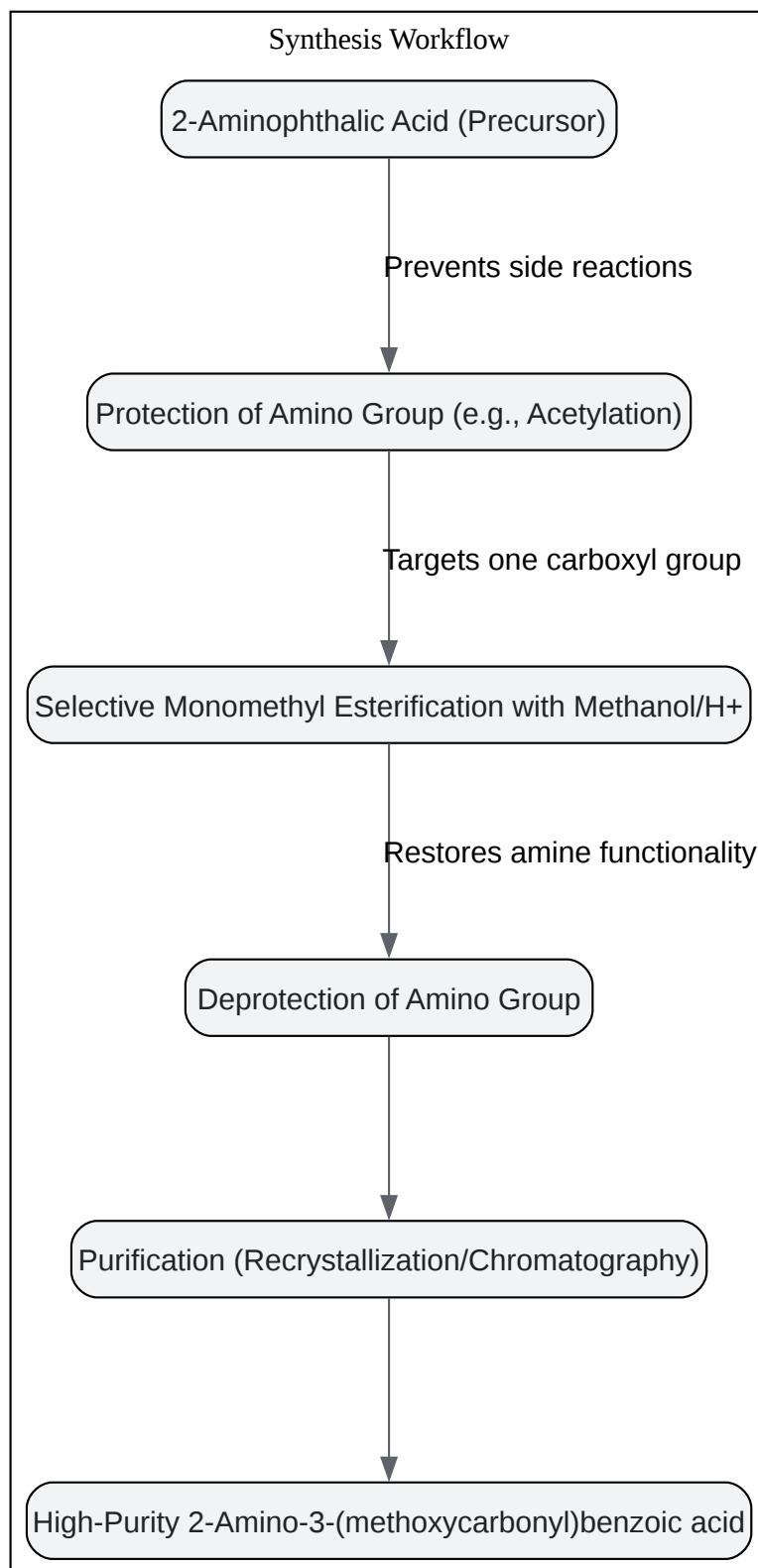
This document outlines the necessary steps to move from chemical synthesis to a fully characterized single crystal structure, providing field-proven insights into the causality behind experimental choices.

Synthesis and Crystallization

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Pathway

A plausible and efficient route to synthesize the title compound is through the selective esterification of a suitable precursor. One common method involves the esterification of a phthalic acid derivative.^[1] A generalized workflow is presented below.



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Caption: Proposed synthesis workflow for **2-Amino-3-(methoxycarbonyl)benzoic acid**.

Experimental Protocol: Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to arrange themselves slowly into a highly ordered lattice.

Protocol: Slow Evaporation Method

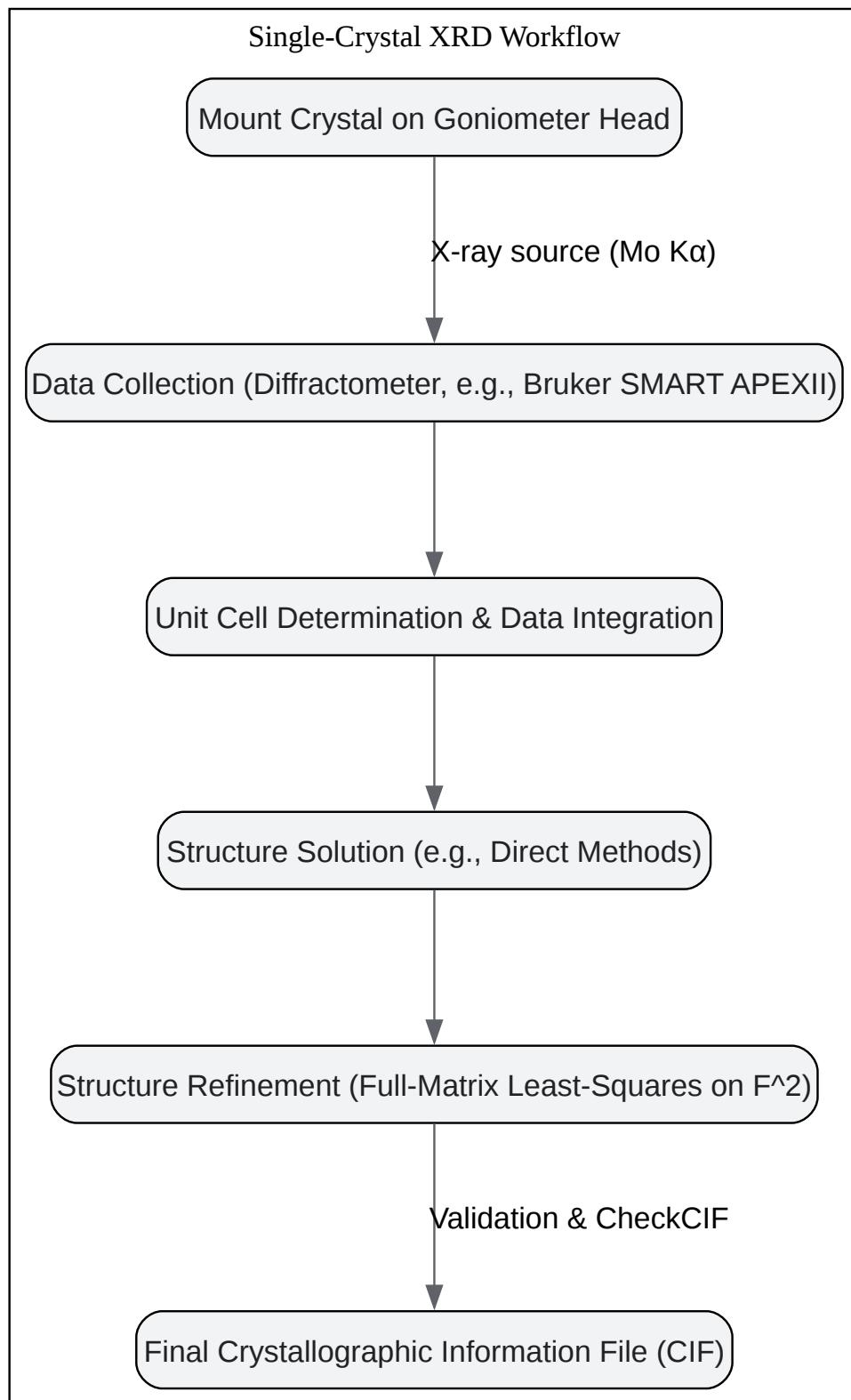
- **Solvent Screening:** Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water/co-solvent mixtures). An ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble when heated.
- **Preparation of Saturated Solution:** Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder.
- **Crystal Growth:** Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment.
- **Harvesting:** Once well-formed, clear crystals of sufficient size (0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using a spatula or pipette.

Causality: The slow rate of evaporation is critical. It maintains the system close to equilibrium, giving molecules sufficient time to orient and pack into a thermodynamically stable, single-crystal lattice rather than crashing out of solution as an amorphous or polycrystalline solid.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Experimental Workflow



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Analysis and Expected Parameters

The refinement process yields a set of crystallographic parameters that define the crystal structure. While data for the title compound is unavailable, the table below summarizes typical parameters observed for structurally similar substituted benzoic acids, providing a baseline for expected values.

Table 1: Illustrative Crystallographic Data for Benzoic Acid Derivatives

Parameter	2-Fluoro-4-(methoxycarbonyl)benzoic acid[2]	Anisic Acid (p-methoxybenzoic acid)[3]	(E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid[4]
Crystal System	Triclinic	Monoclinic	Monoclinic
Space Group	P-1	P2 ₁ /a	P2 ₁ /c
a (Å)	7.536	16.98	11.55
b (Å)	7.591	10.95	5.01
c (Å)	8.523	3.98	22.03
**α (°) **	99.48	90	90
**β (°) **	108.74	98.67	96.53
**γ (°) **	99.24	90	90
**Volume (Å ³) **	443.3	731.5	1267.4
Z (Molecules/Unit Cell)	2	4	4

| Key H-Bonding Motif | O-H···O (Centrosymmetric Dimer) | O-H···O (Centrosymmetric Dimer) | O-H···O (Centrosymmetric Dimer) |

Structural Validation and Physicochemical Characterization

Once a putative crystal structure is obtained, it is imperative to validate that the structure corresponds to the synthesized bulk material. This is achieved through a combination of spectroscopic and thermal analysis techniques.

Spectroscopic Confirmation

These methods confirm the molecular identity of the bulk sample, ensuring the crystal analyzed is representative of the whole.

Table 2: Expected Spectroscopic Signatures

Technique	Functional Group	Expected Signature	Rationale
FTIR (ATR)	O-H (Carboxylic Acid)	Broad band, ~2500-3300 cm ⁻¹	Characteristic of H-bonded acid dimers.[5]
	N-H (Amine)	Two sharp peaks, ~3300-3500 cm ⁻¹	Symmetric and asymmetric stretching modes.[6]
	C=O (Carboxylic Acid)	~1700-1725 cm ⁻¹	Carbonyl stretch, position influenced by H-bonding.
	C=O (Ester)	~1720-1740 cm ⁻¹	Distinct from the acid carbonyl.[5]
¹ H NMR	-COOH	Singlet, ~10-13 ppm	Deshielded acidic proton.[7]
	-NH ₂	Broad singlet, ~4-6 ppm	Exchangeable protons.
	Aromatic H	Multiplets, ~6.5-8.0 ppm	Chemical shifts depend on substitution pattern.
	-OCH ₃	Singlet, ~3.9 ppm	Shielded methyl protons of the ester.[7]

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 195.05 | Corresponds to the molecular formula C₉H₉NO₄.[8] |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk powder sample.

Protocol: PXRD for Phase Purity

- Sample Preparation: Gently grind a small amount (~10-20 mg) of the crystalline material to a fine, homogeneous powder.

- Data Acquisition: Mount the powder on a zero-background sample holder and analyze using a powder diffractometer. Collect data typically over a 2θ range of 5° to 40° .
- Analysis: The experimental PXRD pattern from the bulk sample must be compared to a pattern simulated from the single-crystal data. An exact match in peak positions (2θ angles) and relative intensities confirms that the single crystal structure is representative of the bulk material, verifying phase purity.[\[9\]](#)

Thermal Analysis

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, phase transitions, and decomposition.

- DSC: A single, sharp endotherm on a DSC thermogram would indicate a distinct melting point, characteristic of a pure crystalline substance.
- TGA: A TGA scan would show the thermal stability of the compound, with a sharp drop in mass indicating the onset of thermal decomposition.[\[10\]](#)

Analysis of Predicted Crystal Packing and Intermolecular Interactions

Based on the functional groups present and analysis of related structures, the crystal packing of **2-Amino-3-(methoxycarbonyl)benzoic acid** is expected to be dominated by specific, directional interactions.

Key Predicted Interaction:

- Carboxylic Acid Dimer: The most common and stabilizing motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers via a pair of O-H \cdots O hydrogen bonds between the carboxylic acid groups of two molecules.[\[3\]](#)[\[11\]](#) This robust interaction is highly likely to be the primary supramolecular synthon in the title compound.

Caption: The expected centrosymmetric $R_{22}(8)$ ring motif formed by carboxylic acid dimers.

Other potential interactions include N-H \cdots O hydrogen bonds involving the amine and the ester or carboxylic carbonyls, as well as π - π stacking between the aromatic rings, which would

further stabilize the three-dimensional packing arrangement. A full single-crystal structure determination would be required to confirm the presence and geometry of these secondary interactions.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the determination of the crystalline structure of **2-Amino-3-(methoxycarbonyl)benzoic acid**. By following a logical progression from synthesis and crystallization to definitive single-crystal X-ray analysis and subsequent spectroscopic and thermal validation, researchers can obtain a complete and reliable picture of the solid-state structure. This knowledge is fundamental for controlling the material properties essential for applications in pharmaceutical science and materials research.

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